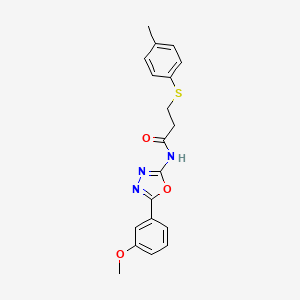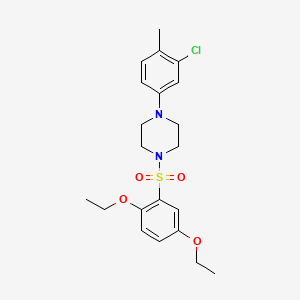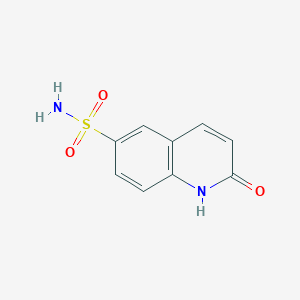
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves strategies that manage the inherent ring strain of the cyclopropane moiety. Techniques such as the use of dibromocarbene intermediates, phase-transfer catalysis, or direct cyclopropanation using diazo compounds and transition metal catalysts can be applied. For instance, the synthesis of related cyclopropane derivatives has been achieved through reactions involving ethyl diazoacetate and subsequent bromination reactions to introduce the bromoethyl group (Boztaş et al., 2019).
Molecular Structure Analysis
The molecular structure of "(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane" features a cyclopropane ring with ethyl and bromoethyl substituents at adjacent carbons. This configuration may influence the compound's reactivity and physical properties. The stereochemistry (1R,2R) indicates the specific three-dimensional orientation of these groups, which can be crucial for its chemical behavior and potential applications.
Chemical Reactions and Properties
Cyclopropane derivatives participate in a variety of chemical reactions, leveraging the ring strain for ring-opening or substitution reactions. Bromoethyl groups are versatile handles for nucleophilic substitution reactions, potentially allowing for further functionalization or incorporation into larger molecules. For example, cyclopropane rings can undergo ring-opening reactions under certain conditions, providing access to a broader range of chemical structures (Sakagami et al., 2008).
科学的研究の応用
Cyclopropane Ring Applications in Biological Systems
The cyclopropane ring serves as a significant structural component in various biological systems. For instance, cyclopropane-containing compounds have been used to investigate bioactive conformations and enhance activity in biological molecules. Specifically, the design of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers were aimed at creating conformationally restricted analogs of histamine, showcasing the importance of cyclopropane rings in designing compounds with specific biological activities (Kazuta, Matsuda, & Shuto, 2002).
Enzymatic Applications
The role of cyclopropane structures extends to enzymatic processes as well. The conversion characteristics of different cyclopropane derivatives by enzymes in plant systems highlight the specific interactions and preferences of enzymes towards certain cyclopropane structures. For instance, (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid has been observed to be preferentially converted in specific plant systems, indicating a unique interaction between these compounds and the biological enzymes (McKeon & Yang, 2004).
Asymmetric Synthesis and Chiral Compounds
Chiral cyclopropane derivatives are crucial in the field of asymmetric synthesis, serving as building blocks for various pharmacologically active compounds. The precise and controlled synthesis of these compounds, such as (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester, demonstrates the significance of cyclopropane structures in achieving the desired stereochemical configurations in drug development (Lou, Cunière, Su, & Hobson, 2013).
Stereochemical Diversity in Drug Development
The application of stereochemical diversity-oriented strategies utilizing cyclopropane structures is evident in the development of specific ligands for drug target proteins. This strategy is particularly valuable when the bioactive conformation or pharmacophore of the target protein is not well understood. By synthesizing a series of conformationally restricted analogues of histamine with chiral cis- or trans-cyclopropane structures, researchers have been able to develop compounds with different pharmacological profiles, highlighting the versatility and importance of cyclopropane structures in medicinal chemistry (Watanabe, Kazuta, Hayashi, Yamada, Matsuda, & Shuto, 2006).
特性
IUPAC Name |
(1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-6-5-7(6)3-4-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNIVFDMCFMLH-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H]1CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)

![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)
![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)
![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)






![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)
![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)